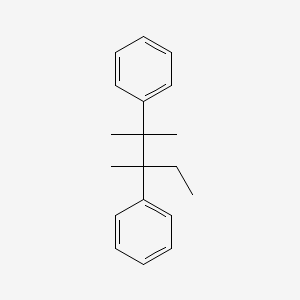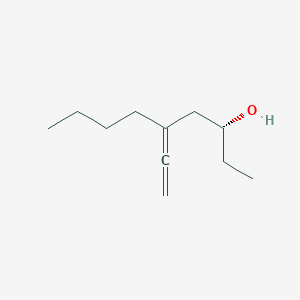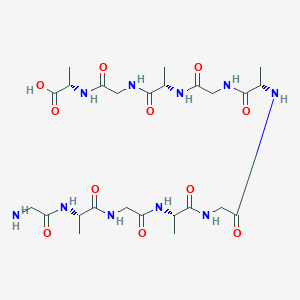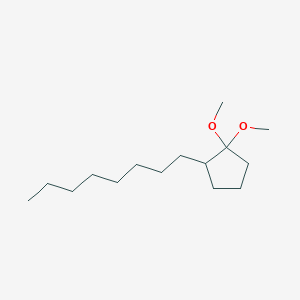
Quinoline, 5,6,7,8-tetrahydro-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 5,6,7,8-tetrahydro-6-phenyl- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of biological activities and applications in medicinal chemistry. The compound has a molecular formula of C15H15N and is characterized by a quinoline core with a phenyl group attached to the sixth position and hydrogen atoms saturating the 5, 6, 7, and 8 positions.
準備方法
Synthetic Routes and Reaction Conditions
Friedländer Synthesis: This method involves the reaction of 2-aminobenzophenone with cyclohexanone under acidic conditions to form Quinoline, 5,6,7,8-tetrahydro-6-phenyl-.
Skraup Synthesis: This involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The reaction is carried out at elevated temperatures to yield the desired compound.
Doebner-Miller Reaction: This method uses aniline and α,β-unsaturated carbonyl compounds in the presence of a Lewis acid catalyst to form the quinoline derivative.
Industrial Production Methods
Industrial production of Quinoline, 5,6,7,8-tetrahydro-6-phenyl- typically involves large-scale application of the Friedländer synthesis due to its efficiency and high yield. The reaction is optimized by controlling temperature, pH, and the concentration of reactants to maximize the output.
化学反応の分析
Types of Reactions
Oxidation: Quinoline, 5,6,7,8-tetrahydro-6-phenyl- can undergo oxidation reactions to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used under controlled conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Quinoline, 5,6,7,8-tetrahydro-6-phenyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of antimalarial, anticancer, and antibacterial agents.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its interaction with enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Quinoline, 5,6,7,8-tetrahydro-6-phenyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in the replication of pathogens, thereby exhibiting antimicrobial properties.
類似化合物との比較
Quinoline, 5,6,7,8-tetrahydro-6-phenyl- can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and different biological activities.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.
Chloroquine: A well-known antimalarial drug with a quinoline core.
The uniqueness of Quinoline, 5,6,7,8-tetrahydro-6-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
特性
CAS番号 |
583871-10-7 |
|---|---|
分子式 |
C15H15N |
分子量 |
209.29 g/mol |
IUPAC名 |
6-phenyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C15H15N/c1-2-5-12(6-3-1)13-8-9-15-14(11-13)7-4-10-16-15/h1-7,10,13H,8-9,11H2 |
InChIキー |
BKWKYDPEPIAOQN-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1C3=CC=CC=C3)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)


![2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228172.png)


![Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]-](/img/structure/B14228196.png)

![9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine](/img/structure/B14228203.png)
![Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14228209.png)

![Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14228227.png)
![{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14228234.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B14228235.png)
